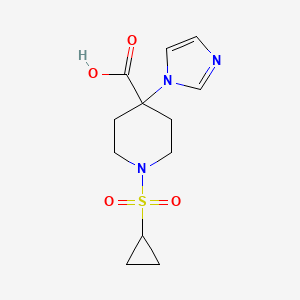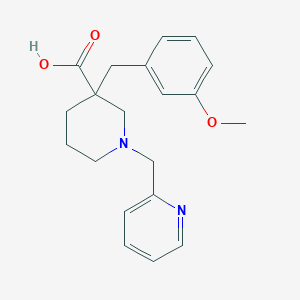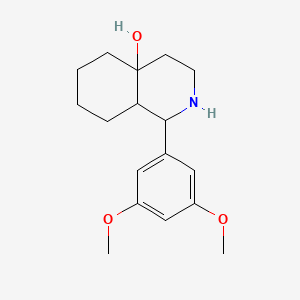![molecular formula C22H28N4O2 B5495304 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)
2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine is a synthetic compound that has gained significant attention in scientific research. It is a morpholine derivative that has shown potential in various biomedical applications.
Mecanismo De Acción
The mechanism of action of 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine involves the inhibition of various signaling pathways. It inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the serotonin and dopamine neurotransmitter systems, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and modulates the serotonin and dopamine neurotransmitter systems. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine in lab experiments include its potential as an anti-cancer, anti-inflammatory, antidepressant, and anxiolytic agent. However, there are limitations to its use in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine. One direction is to further investigate its potential as an anti-cancer agent. More studies are needed to fully understand its mechanism of action and potential side effects. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, more studies are needed to fully understand its potential as an antidepressant and anxiolytic agent. Finally, more studies are needed to investigate its potential as a therapeutic agent for other diseases and disorders.
Métodos De Síntesis
The synthesis of 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine is a multi-step process that involves the reaction of various reagents. The synthesis method starts with the reaction of 2-pyrazinecarboxylic acid with thionyl chloride, which results in the formation of 2-pyrazinyl chloride. The next step involves the reaction of 2-pyrazinyl chloride with 4-piperidone, which results in the formation of 1-(2-pyrazinyl)-4-piperidinone. The final step involves the reaction of 1-(2-pyrazinyl)-4-piperidinone with 2-phenylethylamine and morpholine, which results in the formation of 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine.
Aplicaciones Científicas De Investigación
2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine has shown potential in various scientific research applications. It has been extensively studied for its anti-cancer properties. In vitro studies have shown that it induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been studied for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
[4-[2-(2-phenylethyl)morpholin-4-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-22(21-16-23-10-11-24-21)25-12-8-19(9-13-25)26-14-15-28-20(17-26)7-6-18-4-2-1-3-5-18/h1-5,10-11,16,19-20H,6-9,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYWSZVOWEVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOC(C2)CCC3=CC=CC=C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile](/img/structure/B5495222.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)
![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)

![1,6-dimethyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5495295.png)

![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)
